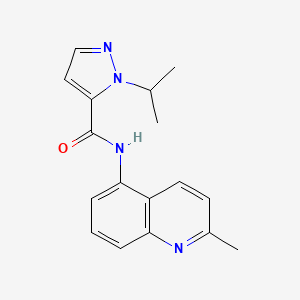

N-((4,6-二甲氧基-1,3,5-三嗪-2-基)甲基)-2,5-二甲基苯磺酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

DMTMM is an organic triazine derivative commonly used for activation of carboxylic acids, particularly for amide synthesis . It’s a reagent used for amide coupling, one of the most common reactions in organic chemistry .

Synthesis Analysis

DMTMM is prepared by reaction of 2-chloro-4,6-dimethoxy-1,3,5-triazine (CDMT) with N-methylmorpholine (NMM). It was first reported in 1999 .Molecular Structure Analysis

The molecular formula of DMTMM is C10H17ClN4O3 and its molecular weight is 276.72 .Chemical Reactions Analysis

DMTMM has been used in various reactions such as amidation , esterification, glycosidation , and phosphonylation . It’s used as a cross-linking agent for the development of carboxymethyl cellulose (CMC) films for food packaging .Physical and Chemical Properties Analysis

DMTMM is usually used in the chloride form but the tetrafluoroborate salt is also commercially available . The presence of DMTMM effectively improved moisture uptake, moisture content, water vapour permeability, water solubility of the films, oil resistance together with good biodegradability .科学研究应用

构效关系

对相关磺酰胺化合物的构效关系的研究表明,某些修饰可以显着影响它们的药理特性。例如,3,4-二甲氧基苯磺酰基的存在与HIF-1 通路的强抑制有关,HIF-1 通路是癌症治疗中的靶标。此外,已证明引入丙烷-2-胺可以增强对HIF-1 激活转录的抑制作用,这对于开发癌症治疗剂至关重要(Mun 等人,2012)。

合成和表征

新型磺酰胺分子的合成和表征,例如源自二甲基-4-硝基苯胺和4-甲基苯-1-磺酰氯的NDMPMBS,突出了磺酰胺在各种应用中的潜力。这些化合物已被研究其结构、电子性质和与蛋白质的相互作用,表明它们在生化研究和药物设计中的潜力(Murthy 等人,2018)。

抗癌活性

磺酰胺化合物(如KCN1)对胰腺癌细胞的体外和体内抗癌活性已得到广泛研究。这些化合物已显示出抑制细胞生长和诱导细胞周期停滞,为它们作为癌症治疗治疗剂的开发提供了基础(Wang 等人,2012)。

电化学研究

对磺酰胺氧化还原行为的电化学研究提供了对其化学性质和在包括环境科学和分析化学在内的各个领域的潜在应用的见解(Asirvatham & Hawley,1974)。

碳酸酐酶的抑制

将三嗪部分结合到脲基苯磺酰胺中以作为碳酸酐酶IX(一种抗癌剂的靶标)的有效抑制剂,展示了磺酰胺化合物在药物化学和药物开发中的应用(Lolak 等人,2019)。

作用机制

Mode of Action

The compound is structurally related to 4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium , which is known to act as a coupling reagent in peptide synthesis . It facilitates the condensation of carboxylic acids and amines to form amides , and the esterification of carboxylic acids with alcohols to form esters . The exact mode of action of N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)-2,5-dimethylbenzenesulfonamide may be similar, but further studies are needed to confirm this.

Biochemical Pathways

The compound is likely involved in the biochemical pathways related to peptide synthesis and ester formation The exact pathways and their downstream effects would depend on the specific biological targets and the cellular context

Result of Action

The result of the compound’s action would depend on its specific biological targets and the cellular context. Given its structural similarity to known coupling reagents, it may facilitate the formation of amides and esters

Action Environment

The action of N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)-2,5-dimethylbenzenesulfonamide, like that of many compounds, could be influenced by various environmental factors. These could include pH, temperature, and the presence of other molecules. For instance, the reactions facilitated by related compounds can proceed under atmospheric conditions without the need for solvent drying . The co-product arising from these reactions is water-soluble and can be readily removed by extraction

未来方向

生化分析

Biochemical Properties

N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)-2,5-dimethylbenzenesulfonamide plays a significant role in biochemical reactions. It can act as a condensing agent for the transformation of carboxylic acids and amines to the corresponding amides in tetrahydrofuran . It also facilitates the esterification of carboxylic acids with alcohols to form the corresponding esters

Molecular Mechanism

It is known to exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

属性

IUPAC Name |

N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-2,5-dimethylbenzenesulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N4O4S/c1-9-5-6-10(2)11(7-9)23(19,20)15-8-12-16-13(21-3)18-14(17-12)22-4/h5-7,15H,8H2,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPDNZCKGNYHIJR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)S(=O)(=O)NCC2=NC(=NC(=N2)OC)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N4O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.38 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[2-[3-(4-chlorophenyl)-6-oxopyridazin-1-yl]ethyl]-2,6-difluorobenzamide](/img/structure/B2373902.png)

![N-(4-fluorophenyl)-2-[7-(4-methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]-N-methylacetamide](/img/structure/B2373906.png)

![8-(2-aminophenyl)-3-isobutyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2373907.png)

![N-[2-(Furan-2-yl)-2-piperidin-1-ylethyl]prop-2-enamide](/img/structure/B2373909.png)

![2-((2-(4-fluorophenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2373912.png)

![4-bromo-N-[2-(2-methylindol-1-yl)ethyl]benzenesulfonamide](/img/structure/B2373914.png)

![4-((3-chlorobenzyl)thio)-1-(pyridin-2-ylmethyl)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B2373922.png)